アフラトキシンG2

概要

説明

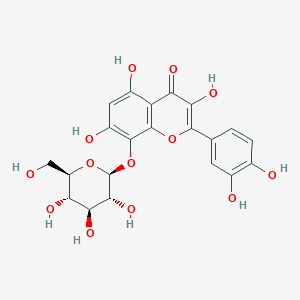

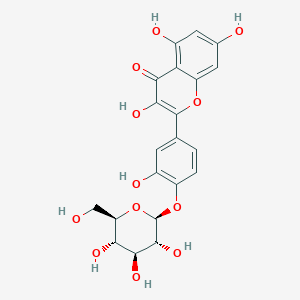

アフラトキシンG2は、Aspergillus flavusとAspergillus parasiticusという菌類が生成するマイコトキシンの一種です。これらの菌類は、穀物、油糧種子、香辛料、ナッツなど、さまざまな食品に汚染することが知られています。アフラトキシンは毒性が高く発がん性があり、ヒトや動物に深刻な健康被害をもたらします。 This compoundは、アフラトキシンG1とともに、UV光の下で緑色の蛍光を発することが特徴です .

2. 製法

合成経路と反応条件: this compoundは、Aspergillus parasiticus菌類によって、ポリケチド生合成経路を通じて合成されます。 合成には、単純な有機分子をthis compoundの複雑な構造に変換する一連の酵素反応が含まれます .

工業生産方法: this compoundは、その毒性のために、通常は工業的に生産されません。 研究目的では、汚染された食品から、高速液体クロマトグラフィー(HPLC)や液体クロマトグラフィー質量分析(LC-MS)などの方法を使用して分離することができます .

作用機序

アフラトキシンG2は、主に活性酸素種(ROS)の生成と反応性エポキシド中間体の生成を通じて、その毒性作用を発揮します。これらの反応性種は、酸化ストレス、DNA損傷、変異を引き起こし、発がんにつながります。 この化合物は、DNA、タンパク質、脂質などの細胞成分を標的とし、それらの正常な機能を阻害します .

類似化合物:

アフラトキシンB1: Aspergillus flavusによって生成され、最も毒性が高く発がん性のあるアフラトキシンです。

アフラトキシンB2: Aspergillus flavusによっても生成され、アフラトキシンB1よりも毒性が低いです。

アフラトキシンG1: Aspergillus parasiticusによって生成され、this compoundと類似していますが、構造と毒性プロファイルがわずかに異なります.

独自性: this compoundは、その特定の蛍光特性とその独自の生合成経路によってユニークです。 他のアフラトキシンと共通の毒性特性を持つ一方で、細胞成分との特定の相互作用とその代謝経路は、アフラトキシン毒性と発がんに関する独自の洞察を提供します .

科学的研究の応用

Aflatoxin G2 is primarily used in scientific research to study its toxicological effects and to develop detection methods for food safety. Its applications include:

生化学分析

Biochemical Properties

Aflatoxin G2, like other aflatoxins, is produced via a polyketide pathway . This process involves at least 27 enzymatic reactions .

Cellular Effects

Aflatoxin G2 can have profound effects on various types of cells and cellular processes. It can disrupt the cell cycle, affecting the mitotic phase, growth process, and DNA synthesis . This disruption can lead to deregulation of the cell and potentially cancer development . Aflatoxin G2 can also suppress the immune system .

Molecular Mechanism

The molecular mechanism of Aflatoxin G2 involves its conversion to a reactive epoxide form. This form can bind to DNA and albumin in blood serum, causing DNA damage . It can also bind to other macromolecules like proteins or RNA, causing dysregulation of normal cellular functions and inhibition of proteins, DNA, and RNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aflatoxin G2 can change over time. For example, high concentrations of aflatoxins can be produced quickly under optimal conditions . The rate of Aflatoxin G2-8,9-epoxide formation and its conjugation with glutathione are key parameters in the temporal effects of Aflatoxin G2 .

Dosage Effects in Animal Models

The effects of Aflatoxin G2 can vary with different dosages in animal models. Feeding farm animals with aflatoxin-contaminated feed can cause various severe toxic effects, leading to increased susceptibility to infectious diseases and increased mortality, weight loss, poor performance, and reduced reproductive capability .

Metabolic Pathways

Aflatoxin G2 is involved in several metabolic pathways. It is produced by a polyketide pathway, involving at least 27 enzymatic reactions .

Transport and Distribution

Aflatoxin G2 can be transported and distributed within cells and tissues. It is a lipophilic molecule, meaning it can easily pass through cell membranes and distribute throughout the body . It is also known to contaminate a wide range of food commodities, including cereals, oilseeds, spices, and nuts .

準備方法

Synthetic Routes and Reaction Conditions: Aflatoxin G2 is synthesized by the fungi Aspergillus parasiticus through a polyketide biosynthetic pathway. The synthesis involves a series of enzymatic reactions that convert simple organic molecules into the complex structure of Aflatoxin G2 .

Industrial Production Methods: Industrial production of Aflatoxin G2 is not typically pursued due to its toxic nature. for research purposes, it can be isolated from contaminated food products using methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) .

化学反応の分析

反応の種類: アフラトキシンG2は、酸化、還元、加水分解など、さまざまな化学反応を起こします。これらの反応は、その構造や毒性を変化させる可能性があります。

一般的な試薬と条件:

酸化: this compoundは、過酸化水素や過マンガン酸カリウムなどの試薬を用いて、酸性条件下で酸化することができます。

還元: 還元は、水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。

生成される主な生成物: これらの反応から生成される主な生成物には、アフラトキシンM1やアフラトキシンQ1などの毒性の低い代謝物が含まれます .

4. 科学研究における用途

This compoundは、主にその毒性作用を研究し、食品安全のための検出方法を開発するために、科学研究で使用されています。その用途には次のようなものがあります。

類似化合物との比較

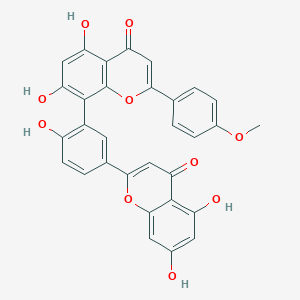

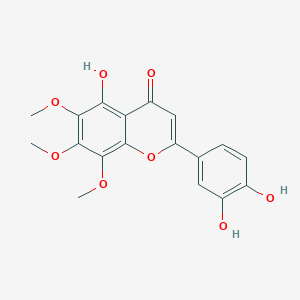

Aflatoxin B1: Produced by Aspergillus flavus, it is the most toxic and carcinogenic aflatoxin.

Aflatoxin B2: Also produced by Aspergillus flavus, it is less toxic than Aflatoxin B1.

Aflatoxin G1: Produced by Aspergillus parasiticus, it is similar to Aflatoxin G2 but with a slightly different structure and toxicity profile.

Uniqueness: Aflatoxin G2 is unique due to its specific fluorescence properties and its distinct biosynthetic pathway. While it shares some toxicological properties with other aflatoxins, its specific interactions with cellular components and its metabolic pathways provide unique insights into aflatoxin toxicity and carcinogenesis .

特性

IUPAC Name |

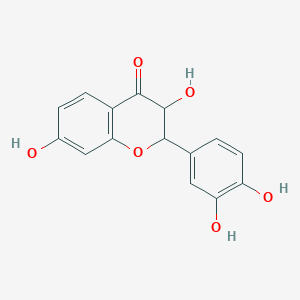

11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCVRWVBBXIRMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aflatoxin G2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030475 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7241-98-7 | |

| Record name | Aflatoxin G2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030475 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

237 - 240 °C | |

| Record name | Aflatoxin G2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030475 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。